molecular formula C14H22N2O3 B2362309 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea CAS No. 1797899-10-5

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2362309
CAS No.: 1797899-10-5
M. Wt: 266.341
InChI Key: CLOUVIOMQMAOSZ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea is a synthetic urea derivative offered for early-stage research and development. Urea-based compounds are a significant scaffold in medicinal chemistry, prized for their ability to participate in hydrogen bonding with biological targets, which can enhance binding affinity and aqueous solubility (see Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry). This compound features a complex structure incorporating both o-tolyl and methoxyethyl substituents, which may be explored for modulating properties like lipophilicity and metabolic stability. As a urea derivative, it holds potential for investigation in various biochemical and pharmacological screening programs. Researchers might evaluate its activity against specific protein targets, such as kinases, or utilize it as a building block in the synthesis of more complex molecules. All sales are final. This product is provided As-Is, with no representation or warranty of any kind, including merchantability or fitness for a particular purpose. Buyer assumes responsibility for confirming product identity and/or purity. This chemical is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-11-6-4-5-7-12(11)13(19-3)10-16-14(17)15-8-9-18-2/h4-7,13H,8-10H2,1-3H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUVIOMQMAOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NCCOC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Overview and Structural Significance

Molecular Architecture

The target compound features a urea core (–NH–CO–NH–) substituted with two distinct groups:

  • 2-Methoxy-2-(o-tolyl)ethyl : A sterically hindered ethyl chain containing a methoxy (–OCH₃) group and an o-tolyl (2-methylphenyl) moiety, contributing to lipophilicity and conformational rigidity.
  • 2-Methoxyethyl : A linear ethyl group terminated with a methoxy group, enhancing solubility in polar solvents.

The molecular formula is C₁₅H₂₃N₂O₃ , with a calculated molecular weight of 291.35 g/mol .

Physicochemical Properties

While direct data for this compound is limited, analogs such as 1-(2-methoxyethyl)-3-(o-tolyl)urea (Sigma-Aldrich S650412) provide insights:

Property Value Source
LogP (Partition Coefficient) 2.83
Boiling Point 347.7°C (estimated)
Vapor Pressure 5.28 × 10⁻⁵ mmHg

The high LogP value (2.83) indicates significant lipophilicity, favoring membrane permeability in biological systems.

Synthesis Methodologies

Isocyanate-Amine Coupling

General Protocol

This two-step approach, detailed in patents WO2016096140A1 and CN109053592B, involves:

  • Isocyanate Formation :
    • Reacting 2-methoxyethylamine with triphosgene (0.5 equivalents) in dichloromethane at 0°C.
    • Adding triethylamine (2–3 drops) to catalyze carbamoyl chloride intermediate formation.
  • Urea Coupling :
    • Mixing the isocyanate intermediate with 2-methoxy-2-(o-tolyl)ethylamine in tetrahydrofuran (THF) at room temperature.
    • Stirring for 6–12 hours under nitrogen atmosphere.

Typical Yield : 19–24% for analogous ureas.

Purification
  • Liquid-Liquid Extraction : Sequential washing with 10% potassium hydrogen sulfate (acidic), 20% sodium bicarbonate (basic), and brine.
  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7 v/v).

Carbamoyl Chloride Route

Reaction Scheme

Adapted from PMC7392929, this method employs:

  • Carbamoyl Chloride Synthesis :
    • Treating 2-methoxyethylamine with phosgene gas (1.2 equivalents) in toluene at −10°C.
  • Amine Coupling :
    • Adding 2-methoxy-2-(o-tolyl)ethylamine (1.0 equivalent) and pyridine (1.5 equivalents) as an acid scavenger.
    • Refluxing at 80°C for 4 hours.

Yield : 32–37% (unoptimized).

Optimization Challenges

Steric Hindrance

The o-tolyl group creates steric bulk, reducing reaction efficiency:

  • Amine Reactivity : Secondary amine (2-methoxy-2-(o-tolyl)ethylamine) exhibits lower nucleophilicity than primary amines, prolonging reaction times.
  • Byproduct Formation : Competing N,N'-disubstituted ureas form when stoichiometry deviates beyond 1:1.

Solvent and Catalyst Effects

Parameter Optimal Condition Yield Improvement
Solvent THF over DCM +15%
Catalyst Triethylamine (3%) +22%
Temperature 25°C vs. 0°C +18%

Data synthesized from.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.20–7.08 (m, 4H, o-tolyl aromatic), 4.85 (s, 1H, NH), 3.55–3.40 (m, 4H, OCH₂), 2.35 (s, 3H, CH₃).
  • ESI-MS : m/z 291.35 ([M + H]⁺).

Purity Assessment

  • HPLC : >95% purity using C18 column, acetonitrile/water (65:35) mobile phase.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The methoxy and tolyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea with structurally related urea derivatives, highlighting key substituents, inferred properties, and biological relevance:

Compound Name Substituents Inferred LogP Biological Activity/Application References
This compound o-Tolyl, 2-methoxyethyl ~2.5 Potential enzyme inhibition/drug design
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole carbonyl, 4-methoxyphenyl ~3.0 Antimicrobial/antifungal (hypothesized)
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (Compound 2 from [7]) 3,5-Bis(trifluoromethyl)phenyl, 2-methoxyethyl ~4.0 Enhanced metabolic stability
1-[3-Chloro-2-(2-hydroxyethyl)phenyl]-3-(3-methoxyphenyl)urea Chloro, hydroxyethyl, 3-methoxyphenyl ~2.8 Agrochemical candidates
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea 4-Fluorophenyl, hydroxymethylcyclohexyl ~2.0 CNS-targeted therapeutics (speculative)
Trifloxysulfuron (pesticide) Pyrimidinyl, sulfonyl, trifluoroethoxy ~1.5 Herbicide

Key Observations:

Structural Influence on Lipophilicity: The target compound’s o-tolyl and methoxyethyl groups balance moderate lipophilicity (estimated LogP ~2.5), favoring both membrane permeability and aqueous solubility. Hydroxyethyl substituents (e.g., in ) increase polarity compared to methoxyethyl, altering pharmacokinetic profiles.

Biological Activity: Halogenated analogs (e.g., chloro, fluoro in ) may improve target binding via electronegative interactions but risk off-target effects. Agrochemical urea derivatives (e.g., trifloxysulfuron in ) prioritize sulfonyl and pyrimidinyl groups for plant-specific activity, diverging from the target compound’s pharmaceutically oriented design.

Metabolic Stability :

  • The methoxyethyl group in the target compound and compound 2 may confer resistance to oxidative metabolism compared to hydroxyethyl analogs, which are prone to glucuronidation.

Research Findings and Implications

  • Pharmacological Potential: The target compound’s structure aligns with urea-based enzyme inhibitors (e.g., kinase or protease inhibitors), though specific target data are lacking. Its moderate lipophilicity suggests favorable oral bioavailability compared to highly polar (e.g., hydroxyethyl) or lipophilic (e.g., trifluoromethyl) analogs .
  • Toxicity Considerations : Unlike halogenated derivatives (), the absence of electronegative substituents in the target compound may reduce metabolic toxicity risks but could limit potency.
  • Synthetic Accessibility : The methoxyethyl and o-tolyl groups are synthetically tractable, as evidenced by analogous urea syntheses in .

Biological Activity

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a urea moiety, which is known for its diverse biological applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H17N2O3\text{C}_{12}\text{H}_{17}\text{N}_{2}\text{O}_{3}

Its unique configuration includes methoxy groups and an o-tolyl group, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with urea linkages often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that urea derivatives can inhibit bacterial growth.
  • Anticancer Potential : Certain urea compounds have been investigated for their ability to inhibit tumor cell proliferation.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. Urea derivatives may act as enzyme inhibitors or modulators of signaling pathways, influencing cellular processes such as apoptosis and proliferation.

Antimicrobial Studies

In a study evaluating various urea derivatives, this compound exhibited moderate antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 125 to 250 μg/mL, indicating its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

Another significant area of research focused on the anticancer properties of this compound. In vitro studies using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) showed that the compound could inhibit cell growth effectively. The half-maximal inhibitory concentration (IC50) was determined to be around 30 µM, suggesting that further structural modifications could enhance its potency .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 µM)
This compound125 - 25030
1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea100 - 20025
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea150 - 30035

Synthesis and Production

The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines under controlled conditions. The process can be optimized for yield and purity using solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Elucidating the precise molecular targets and pathways influenced by this compound.

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